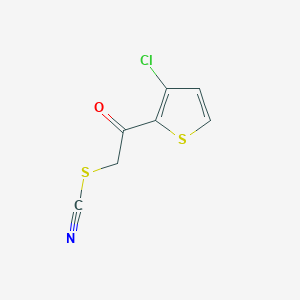
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate (2-CTOT) is a small organic molecule with a wide range of applications in scientific research. It is a derivative of thiocyanic acid and is widely used for its ability to interact with proteins, enzymes, and other biomolecules. 2-CTOT has been used in a variety of in vivo and in vitro experiments to study the biological activity of a variety of molecules and to elucidate their mechanisms of action.
Applications De Recherche Scientifique
Synthesis of Thiazole Derivatives :
- Hillstrom et al. (2001) described the use of 1,3-Dichloropropenes in synthesizing thiazole derivatives. The process involves the conversion of sodium thiocyanate to 3-chloro-2propenylthiocyanate, which upon heating undergoes thermal rearrangement to give isothiocyanate derivatives. These derivatives can be further converted into thiazole compounds like 5-Hydroxymethylthiazole (Hillstrom et al., 2001).
Electrochemical Thiocyanation :
- Krishnan and Gurjar (1993) investigated electrochemical methods for the preparation of thiocyano derivatives. Their research shows that thiocyanogen, produced during electrolysis, is a vital reagent for thiocyanation reactions in organic synthesis (Krishnan & Gurjar, 1993).
Metal-Free Oxidative Heteroannulation :
- Yu et al. (2019) presented a metal-free oxidative heteroannulation of 1,7-enynes with thiocyanates to produce thieno[3,4-c]quinolin-4(5H)-ones. This process represents a new method for accessing S-heterocycles, showcasing the versatility of thiocyanate derivatives in organic synthesis (Yu et al., 2019).
Detoxification of Anticancer Agents :
- Hovinen et al. (1998) explored the role of thiocyanate ion in the detoxification of chlorambucil, an anticancer agent. The study demonstrates the reaction of thiocyanate ion with chlorambucil and its implications in pharmacology (Hovinen et al., 1998).
Thiocyanation of Aromatic Compounds :
- Yadav et al. (2005) discussed the thiocyanation of indoles and aromatic amino compounds using ferric chloride, highlighting a practical and efficient approach for thiocyanation in organic synthesis (Yadav et al., 2005).
Palladium-Catalyzed Thiocyanation :
- Chen et al. (2017) reported on a palladium-catalyzed site-selective sp3 C-H bond thiocyanation of 2-aminofurans, demonstrating the utility of thiocyanates in the selective synthesis of alkyl thiocyanates, which are significant in natural products and drugs (Chen et al., 2017).
Propriétés
IUPAC Name |
[2-(3-chlorothiophen-2-yl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS2/c8-5-1-2-12-7(5)6(10)3-11-4-9/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWCEVLYKLMRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)C(=O)CSC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

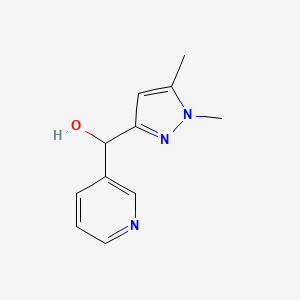
![1-(2-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2409773.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B2409775.png)
![Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2409776.png)
![1-[(2-Methylcyclopropyl)carbonyl]piperazine](/img/structure/B2409777.png)
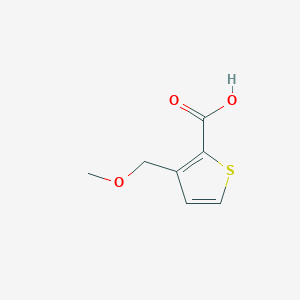
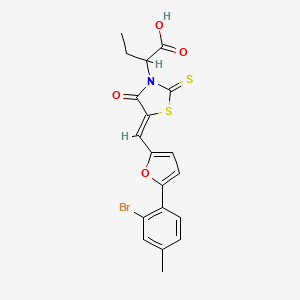
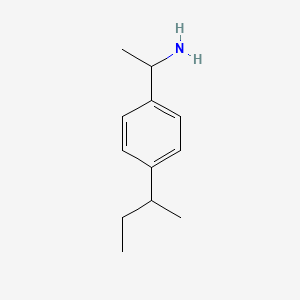
![5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2409783.png)
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2409785.png)
![1,3-Dimethyl-8-[4-(3-methylbutoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]pu rine-2,4-dione](/img/structure/B2409787.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2409788.png)
![(2-Bromophenyl)-[(1R,2S)-2-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2409790.png)
![2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2409791.png)